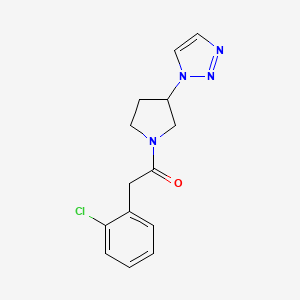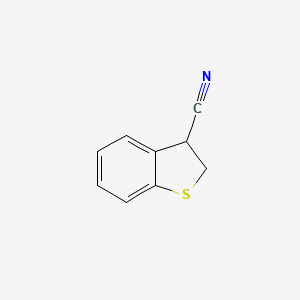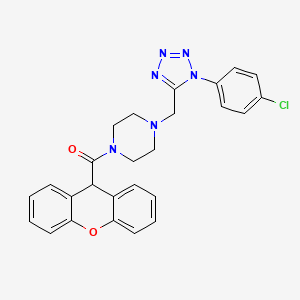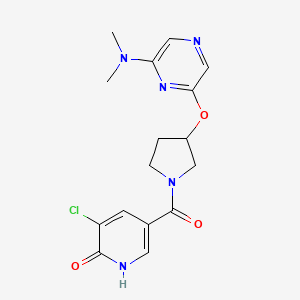
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anticancer Agents
- Synthesis and Anticancer Evaluation: A study by Gouhar and Raafat (2015) involved the synthesis of related compounds, which were then evaluated as potential anticancer agents. This research highlights the importance of synthesizing novel compounds for the development of new cancer therapies (Gouhar & Raafat, 2015).
Antimicrobial Activity
- Synthesis for Antimicrobial Agents: Hossan et al. (2012) conducted research on the synthesis of pyridines and pyrimidinones using related chemical structures, focusing on their antimicrobial properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Structural Characterization and Hydrogen Bonding
- Structural Analysis and Hydrogen Bonding: The structural characterization of related compounds was studied by Böck et al. (2021). They examined different sites of protonation and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).
Oxidative Degradation Studies
- Oxidative Degradation Identification: Wu et al. (1999) used liquid chromatography/mass spectrometry to identify oxidative degradates of a structurally similar thrombin inhibitor. Understanding the degradation pathways of these compounds is essential for ensuring their stability and efficacy in potential pharmaceutical applications (Wu et al., 1999).
Catalytic Activity in Oxidation Reactions
- Catalytic Activity in Oxidation: A study by Choroba et al. (2019) on copper(ii) complexes with related compounds investigated their catalytic activity in the oxidation of alkanes and alcohols. This research opens the possibility of using such compounds in catalysis and industrial chemical processes (Choroba et al., 2019).
Synthesis of Derivatives for Biological Activities
- Synthesis and Biological Activity Evaluation: Research by Lynda (2021) involved the synthesis of pyrazole derivatives, including structural analysis and evaluation of their antibacterial and antioxidant activities. This indicates the potential of these compounds in the development of new antibacterial and antioxidant agents (Lynda, 2021).
Eigenschaften
IUPAC Name |
3-chloro-5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21(2)13-7-18-8-14(20-13)25-11-3-4-22(9-11)16(24)10-5-12(17)15(23)19-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMSJKVDESZHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5-ethyl-6-methylpyrimidin-4-ol](/img/structure/B2769432.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)
![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)
![2-methoxy-5-methyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2769440.png)
![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769445.png)
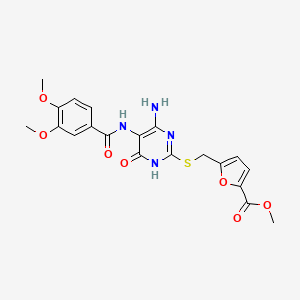
![1-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B2769448.png)
![8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B2769450.png)
